molecular formula C30H45ClN2Na2O10S2 B1485385 Acetochlor ESA sodium salt CAS No. 947601-84-5

Acetochlor ESA sodium salt

Cat. No. B1485385
CAS RN: 947601-84-5
M. Wt: 739.3 g/mol
InChI Key: ZUNNSDGGSBEZDK-UHFFFAOYSA-L
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Description

Acetochlor ESA sodium salt (CAS# 947601-84-5) is a useful research chemical . It is a metabolite of the herbicide, acetochlor used for the preemergence control of annual grasses and broad-leaved weeds in corn, soybeans, and other crops .


Molecular Structure Analysis

The molecular formula of Acetochlor ESA sodium salt is C14H20NNaO5S . It is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by an (ethoxymethyl)(2-ethyl-6-methylphenyl)amino group at position 2 .


Chemical Reactions Analysis

Acetochlor ESA sodium salt is a structural isomer of Alachlor ESA, and they have similar product ions of m/z 80 and 121 . Consistent chromatographic resolution is necessary for their analysis .


Physical And Chemical Properties Analysis

Acetochlor ESA sodium salt has a molecular weight of 337.37 . It is a white to off-white solid . It is slightly soluble in DMSO, Methanol, and Water . Its melting point is between 129-132°C .

Scientific Research Applications

Agriculture: Preemergence Weed Control

Acetochlor ESA sodium salt is primarily used as a metabolite of the herbicide acetochlor. It is effective in the preemergence control of annual grasses and broad-leaved weeds in crops like corn and soybeans . This application is crucial for maintaining crop health and yield by preventing competition for nutrients, light, and space.

Environmental Science: Monitoring and Risk Assessment

In environmental science, Acetochlor ESA sodium salt serves as an analytical reference standard . It helps in the determination of acetochlor levels in environmental samples, particularly water, using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) . This is vital for monitoring the environmental impact of herbicide use and assessing risks to ecosystems.

Analytical Chemistry: Reference Standard

Acetochlor ESA sodium salt is used in analytical chemistry as a reference standard for the quantification of acetochlor residues in various samples . Its role is essential in ensuring the accuracy and reliability of analytical methods, such as HPLC and GC, which are used to detect and measure the presence of herbicides in agricultural products.

Water Treatment: Detection of Herbicide Degradates

In water treatment research, Acetochlor ESA sodium salt is important for the detection of herbicide degradates in drinking water. The EPA Method 535, for instance, utilizes this compound to identify and quantify ethanesulfonic acid and oxanilic acid degradates of chloroacetanilide herbicides in water samples . This application is critical for ensuring water safety and compliance with environmental regulations.

Soil Science: Soil Microbial Dynamics

Acetochlor ESA sodium salt is also used in soil science to study the impact of herbicides on soil microbial communities . Research has shown that acetochlor can affect microbial biomass and community structure in the soil, influencing the ecological balance and nutrient cycling processes .

Plant Protection: Herbicide Efficacy and Safety

In the field of plant protection, Acetochlor ESA sodium salt is evaluated for its efficacy in controlling weeds and its safety profile for crops. It is part of the risk assessment process for pesticide authorization, ensuring that the use of acetochlor-based herbicides does not pose undue risks to plant health or consumers .

Safety and Hazards

Acetochlor ESA sodium salt is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation . It should be used only outdoors or in a well-ventilated area, and protective gloves and eye/face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

Acetochlor ESA sodium salt is a metabolite of the herbicide, acetochlor . The primary targets of this compound are annual grasses and broad-leaved weeds in crops such as corn and soybeans . These plants are targeted because they compete with crops for resources, reducing crop yield and quality.

Mode of Action

The mode of action of Acetochlor ESA sodium salt involves elongase inhibition, and inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes are part of the gibberellin pathway, which is crucial for plant growth and development . By inhibiting these enzymes, Acetochlor ESA sodium salt prevents the normal growth of the targeted weeds, leading to their death .

Biochemical Pathways

The biochemical pathways affected by Acetochlor ESA sodium salt are primarily those involved in the synthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . By inhibiting the GGPP cyclization enzymes, Acetochlor ESA sodium salt disrupts the gibberellin pathway, preventing the synthesis of these hormones and thereby inhibiting the growth of the targeted weeds .

Pharmacokinetics

As a sodium salt, it is likely to be soluble in water, which could influence its absorption and distribution in the environment .

Result of Action

The result of the action of Acetochlor ESA sodium salt is the death of the targeted weeds. By inhibiting key enzymes in the gibberellin pathway, the compound prevents the normal growth and development of these plants, leading to their death . This helps to control the weed population in the crops, improving crop yield and quality .

Action Environment

The action of Acetochlor ESA sodium salt can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by factors such as soil type, temperature, rainfall, and the presence of other chemicals in the environment

properties

IUPAC Name

disodium;2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide;ethanesulfonate;2-[3-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.C14H21NO5S.C2H6O3S.2Na/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15;1-4-12-11(8-20-5-2)7-6-10(3)14(12)15-13(16)9-21(17,18)19;1-2-6(3,4)5;;/h6-8H,4-5,9-10H2,1-3H3;6-7H,4-5,8-9H2,1-3H3,(H,15,16)(H,17,18,19);2H2,1H3,(H,3,4,5);;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNNSDGGSBEZDK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C.CCC1=C(C=CC(=C1NC(=O)CS(=O)(=O)[O-])C)COCC.CCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45ClN2Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

disodium;2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide;ethanesulfonate;2-[3-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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